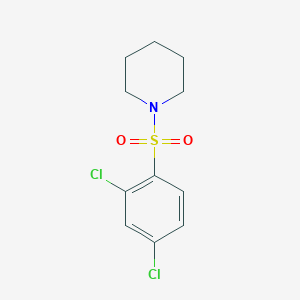

1-(2,4-dichlorophenylsulfonyl)piperidine

Beschreibung

Eigenschaften

CAS-Nummer |

443904-59-4 |

|---|---|

Molekularformel |

C11H13Cl2NO2S |

Molekulargewicht |

294.2 g/mol |

IUPAC-Name |

1-(2,4-dichlorophenyl)sulfonylpiperidine |

InChI |

InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

InChI-Schlüssel |

RLTFPOFZJVKHPY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The foundational method for synthesizing 1-(2,4-dichlorophenylsulfonyl)piperidine involves the nucleophilic substitution of 2,4-dichlorobenzenesulfonyl chloride with piperidine. The reaction proceeds via a two-step mechanism:

-

Deprotonation of Piperidine : A base, typically triethylamine (TEA), abstracts a proton from piperidine, generating a more nucleophilic piperidinide ion.

-

Sulfonylation : The piperidinide ion attacks the electrophilic sulfur atom in 2,4-dichlorobenzenesulfonyl chloride, displacing the chloride leaving group and forming the sulfonamide bond.

Representative Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane (DCM) or chloroform |

| Base | Triethylamine (1.1–1.5 equiv) |

| Temperature | 0–25°C (room temperature) |

| Reaction Time | 2–6 hours |

| Workup | Aqueous wash, drying, concentration |

| Purification | Recrystallization or column chromatography |

This method avoids transition metal catalysts and operates under mild conditions, making it scalable and cost-effective.

Electrochemical Reductive Strategies

Flow Microreactor Applications

Recent advances in electrochemical synthesis have enabled the preparation of piperidine derivatives without traditional reagents. In a flow microreactor, electroreductive cyclization of imines and dihaloalkanes generates piperidine cores, which can subsequently undergo sulfonylation. The microreactor’s high surface-to-volume ratio enhances electron transfer efficiency, achieving yields superior to batch reactors.

Key Advantages

-

Catalyst-Free : Eliminates reliance on mercury cathodes or transition metals.

-

Continuous Production : Enables gram-scale synthesis within 1 hour of operation.

-

Solvent Compatibility : Tetrahydrofuran (THF) serves as both solvent and sacrificial anode material, preventing re-oxidation of products.

Industrial-Scale Production

Continuous Flow Systems

Industrial protocols prioritize throughput and purity. Continuous flow reactors automate the sulfonylation process, ensuring precise control over stoichiometry and reaction kinetics. For example, a tandem system combining piperidine generation (via hydrogenation of pyridine derivatives) and in-line sulfonylation has been patented for large-scale synthesis.

Patent-Derived Innovations

-

Catalytic Hydrogenation : Noble metal catalysts (e.g., Pd/C) reduce pyridine intermediates to piperidine before sulfonylation.

-

In-Line Quenching : Immediate neutralization of HCl by integrated base reservoirs minimizes side reactions.

Purity and Characterization

Analytical Validation

Post-synthetic analysis typically involves:

Analyse Chemischer Reaktionen

1-(2,4-dichlorophenylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

1-(2,4-dichlorophenylsulfonyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aryl Sulfonyl Group

The aryl sulfonyl group’s substituents significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

Pharmacophore and Binding Interactions

- Sigma-1 Receptor (S1R) Ligands : Piperidine derivatives with bulky hydrophobic groups (e.g., 1-(3-phenylbutyl)piperidine) exhibit enhanced binding to S1R via salt bridges with Glu172. The dichlorophenylsulfonyl group in the target compound may mimic this interaction, though its orientation relative to helices α4/α5 requires docking studies .

- Enzyme Inhibition : Tertiary amines like 1-(2-chloroethyl)piperidine show superior PARP inhibition compared to secondary amines, suggesting that the sulfonyl group’s electron-withdrawing nature in 1-(2,4-dichlorophenylsulfonyl)piperidine could modulate enzyme affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dichlorophenylsulfonyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of piperidine using 2,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or THF for solubility and reactivity.

- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

- Data Contradiction : Yields vary (45–80%) depending on stoichiometric ratios of sulfonyl chloride to piperidine. Excess sulfonyl chloride may reduce purity due to over-sulfonylation .

Q. Which analytical techniques are critical for characterizing 1-(2,4-dichlorophenylsulfonyl)piperidine?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., sulfonyl group shifts at δ 7.5–8.5 ppm for aromatic protons) .

- HPLC : Assess purity (>98% for biological assays) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 322.03 for CHClNOS) .

Advanced Research Questions

Q. How does the sulfonyl group in 1-(2,4-dichlorophenylsulfonyl)piperidine influence its biological activity compared to other substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies compare substituents (e.g., methyl, methoxy, halogen) on bioactivity. For example:

- Table : Comparative Bioactivity of Piperidine Sulfonamides

| Substituent | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| 4-Chlorophenyl | Moderate | Low |

| 4-Methylphenyl | High | Promising |

| 2,4-Dichlorophenyl | High | Moderate |

- Mechanistic Insight : The sulfonyl group enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., cytochrome P450 inhibition) .

Q. What experimental strategies resolve contradictory bioassay data for this compound?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects .

- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific binding .

- Comparative Studies : Benchmark against analogs (e.g., 4-chlorophenyl derivatives) to isolate structural determinants of activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., carbonic anhydrase IX). The sulfonyl group forms hydrogen bonds with Thr199 and Zn in the active site .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.